molecular formula C8H13NO B2825425 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile CAS No. 1394041-18-9

1-(2-Methoxyethyl)cyclobutane-1-carbonitrile

Cat. No.: B2825425
CAS No.: 1394041-18-9
M. Wt: 139.198
InChI Key: GUXSMGBQNJMDSY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a nitrile (-CN) group and a 2-methoxyethyl (-OCH₂CH₂OCH₃) substituent at the 1-position of the cyclobutane ring. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties. Its molecular formula is C₈H₁₃NO, with a monoisotopic mass of 139.09972 Da . The nitrile group enhances electrophilicity, while the methoxyethyl chain contributes to solubility and conformational flexibility.

Properties

IUPAC Name

1-(2-methoxyethyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-10-6-5-8(7-9)3-2-4-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXSMGBQNJMDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-18-9
Record name 1-(2-methoxyethyl)cyclobutane-1-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with 2-methoxyethylamine in the presence of a suitable catalyst to form the corresponding imine, which is then reduced to the desired product using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile with structurally related cyclobutane derivatives:

Compound Name Molecular Formula Substituents Key Properties/Applications Source/References
1-(2-Methoxyethyl)cyclobutane-1-carbonitrile C₈H₁₃NO -CN, -OCH₂CH₂OCH₃ High solubility, potential intermediate
1-(2-Chlorophenyl)cyclobutane-1-carbonitrile C₁₁H₁₀ClN -CN, -C₆H₄Cl (2-chlorophenyl) Enhanced aromatic interactions; agrochemical applications
1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile C₁₃H₁₅NO₂ -CN, -C₆H₃(OCH₃)₂ (3,4-dimethoxy) Electron-rich aromatic system; drug discovery
1-(4-Methoxyphenyl)-3,3-dimethylcyclobutanecarbonitrile C₁₄H₁₇NO -CN, -C₆H₄OCH₃ (4-methoxy), -CH₃ Steric hindrance from dimethyl groups; catalysis
1-Methyl-3-oxocyclobutanecarbonitrile C₆H₇NO -CN, -CH₃, -C=O Reactive ketone group; synthetic precursor

Biological Activity

1-(2-Methoxyethyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring with a 2-methoxyethyl group and a carbonitrile functional group. Its molecular formula is C₈H₁₃NO, and it has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities.

The biological activity of 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile is primarily linked to its interactions with specific molecular targets within biological systems. These interactions can include:

  • Enzyme Modulation : The compound may influence the activity of certain enzymes, thereby affecting metabolic pathways.
  • Receptor Binding : It could interact with various receptors, potentially leading to physiological responses that are beneficial in therapeutic contexts.

Research Findings

Recent studies have explored the compound's potential as a precursor for drug development, particularly in targeting cancerous cells and other diseases. The following table summarizes key findings from various research efforts:

Study ReferenceBiological TargetKey Findings
EnzymesDemonstrated modulation of enzyme activity, suggesting potential for therapeutic applications.
Cancer CellsInvestigated as a precursor in drug synthesis aimed at cancer treatment, showing promising results in vitro.
Receptor InteractionExplored for its ability to bind to specific receptors, indicating potential for developing targeted therapies.

Case Studies

  • Cancer Therapeutics : A study investigated the use of 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile in synthesizing compounds aimed at inhibiting tumor growth. The results indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of the compound, where it was found to inhibit the growth of specific bacterial strains. This highlights its possible application in developing new antibiotics or antimicrobial agents .

Synthetic Routes

The synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile typically involves:

  • Starting Materials : Cyclobutanone and 2-methoxyethylamine.
  • Reaction Conditions : The formation of an imine followed by reduction using sodium borohydride is a common method employed.

Chemical Reactivity

The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : The nitrile group can be reduced to primary amines.
  • Substitution : The methoxyethyl group is susceptible to nucleophilic substitution reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or develop new derivatives with improved properties.

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